molecular formula C22H24N2 B2641416 4-[2-(Dibenzylamino)ethyl]aniline CAS No. 779308-78-0

4-[2-(Dibenzylamino)ethyl]aniline

Cat. No.: B2641416
CAS No.: 779308-78-0
M. Wt: 316.448
InChI Key: MBRBNXQDRQLECH-UHFFFAOYSA-N
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Description

4-[2-(Dibenzylamino)ethyl]aniline is a tertiary amine derivative of aniline, characterized by a dibenzylamino (-N(CH₂C₆H₅)₂) group attached via an ethyl spacer to the para position of the aniline ring. The dibenzylamino group confers steric bulk and lipophilicity, influencing solubility and reactivity compared to simpler analogs.

Properties

IUPAC Name

4-[2-(dibenzylamino)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2/c23-22-13-11-19(12-14-22)15-16-24(17-20-7-3-1-4-8-20)18-21-9-5-2-6-10-21/h1-14H,15-18,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRBNXQDRQLECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC2=CC=C(C=C2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dibenzylamino)ethyl]aniline typically involves the reaction of aniline with dibenzylamine in the presence of a suitable catalyst. One common method is the reductive amination of 4-nitroaniline with dibenzylamine, followed by reduction of the nitro group to an amine. This process can be carried out under mild conditions using hydrogen gas and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or distillation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dibenzylamino)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium or nickel catalysts.

    Halogenating Agents: Chlorine, bromine.

Major Products Formed

    Oxidation Products: Quinones, oxidized derivatives.

    Reduction Products: Amines.

    Substitution Products: Halogenated aniline derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(Dibenzylamino)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The dibenzylamino group (-N(CH₂C₆H₅)₂) introduces greater steric hindrance and lipophilicity compared to dimethylamino or piperidinyl groups, reducing water solubility but enhancing organophilicity .
  • Electron-donating substituents (e.g., dimethylamino) increase the basicity of the aniline nitrogen, whereas bulky groups (e.g., dibenzylamino) may hinder protonation .

Physico-Chemical Properties

Property This compound (Inferred) 4-[2-(Dimethylamino)ethyl]aniline 4-[2-(1-Piperidinyl)ethyl]aniline
Boiling Point (°C) ~350–400 (estimated) Not reported 332.1
Density (g/cm³) ~1.1 (estimated) Not reported 1.031
Solubility Low in water, high in organic solvents Soluble as dihydrochloride salt Low water solubility
Reactivity Nucleophilic aromatic substitution inhibited High reactivity in alkylation Moderate reactivity

Notes:

  • The dihydrochloride salt of 4-[2-(Dimethylamino)ethyl]aniline () demonstrates enhanced water solubility (1.5 g/mL), whereas the free base form of this compound is likely insoluble in aqueous media .
  • The pyridinyl analog () forms a dihydrochloride salt (C₁₃H₁₆Cl₂N₂), highlighting the role of protonation in modifying solubility .

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